molecular formula C10H5BrCl3NO B1379544 1-(5-Bromo-1H-indol-3-yl)-2,2,2-trichloroethanone CAS No. 1336879-56-1

1-(5-Bromo-1H-indol-3-yl)-2,2,2-trichloroethanone

Cat. No.: B1379544
CAS No.: 1336879-56-1
M. Wt: 341.4 g/mol
InChI Key: ZYGJNIUTYDBJIA-UHFFFAOYSA-N
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Description

1-(5-Bromo-1H-indol-3-yl)-2,2,2-trichloroethanone is a synthetic organic compound that belongs to the indole family

Preparation Methods

The synthesis of 1-(5-Bromo-1H-indol-3-yl)-2,2,2-trichloroethanone typically involves the reaction of 5-bromoindole-3-carbaldehyde with trichloroacetyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

1-(5-Bromo-1H-indol-3-yl)-2,2,2-trichloroethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the indole ring can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in multicomponent reactions.

    Biology: The compound has shown potential as an antimicrobial and antioxidant agent.

    Medicine: Research has indicated its potential use in developing therapeutic agents due to its biological activities.

    Industry: It can be used as a corrosion inhibitor and in other industrial applications due to its chemical properties.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-1H-indol-3-yl)-2,2,2-trichloroethanone involves its interaction with specific molecular targets and pathways. The compound’s indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of microbial growth, reduction of oxidative stress, and other biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(5-Bromo-1H-indol-3-yl)-2,2,2-trichloroethanone can be compared with other indole derivatives such as:

    5-Bromoindole-3-carbaldehyde: A precursor in the synthesis of the compound.

    Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: Known for its anti-corrosion and antimicrobial properties.

    1-Acetyl-5-bromo-1H-indol-3-yl acetate: Another indole derivative with distinct chemical properties

Properties

IUPAC Name

1-(5-bromo-1H-indol-3-yl)-2,2,2-trichloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrCl3NO/c11-5-1-2-8-6(3-5)7(4-15-8)9(16)10(12,13)14/h1-4,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGJNIUTYDBJIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)C(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrCl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
1-(5-Bromo-1H-indol-3-yl)-2,2,2-trichloroethanone

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